molecular formula C18H16F2N2O2S2 B11256033 4-fluoro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-methylbenzenesulfonamide

4-fluoro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B11256033
M. Wt: 394.5 g/mol
InChI Key: OUJWDOXSNVEYOC-UHFFFAOYSA-N
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Description

4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of fluorinated aromatic rings, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: The unique electronic properties of the fluorinated aromatic rings and thiazole moiety make it a candidate for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with enzyme active sites, while the fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-BENZENE-1-SULFONAMIDE: Similar structure but lacks the methyl group on the benzene ring.

    4-FLUORO-N-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of the thiazole and sulfonamide groups make 4-FLUORO-N-{2-[2-(4-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ETHYL}-3-METHYLBENZENE-1-SULFONAMIDE unique. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H16F2N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H16F2N2O2S2/c1-12-10-16(6-7-17(12)20)26(23,24)21-9-8-15-11-25-18(22-15)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3

InChI Key

OUJWDOXSNVEYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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